These properties make m-PEG9-bromide useful in several scientific research areas:
m-PEG9-bromide can be used as a linker molecule in bioconjugation reactions. The bromide group can be readily displaced by nucleophilic groups on biomolecules like proteins, drugs, or nanoparticles. The PEG spacer enhances the water solubility and biocompatibility of the resulting conjugate []. This approach is valuable for targeted drug delivery, where the bioconjugate can be designed to specifically interact with diseased cells [].
Due to the PEG chain's water-repelling nature, m-PEG9-bromide can be used to modify surfaces, making them more hydrophilic. This can be beneficial for reducing protein adsorption on surfaces used in biosensors or microfluidic devices [].
The reactive bromide group allows m-PEG9-bromide to be incorporated into the synthesis of various polymers. This can be used to create novel materials with specific properties, such as improved water solubility or reduced protein binding [].
m-PEG9-bromide, also known as methoxy polyethylene glycol bromide, is a linear monofunctional polyethylene glycol derivative characterized by a methoxy group (CH₃O-) and a bromide group (Br). It has the chemical formula C₁₉H₃₉BrO₉ and a CAS number of 125562-30-3. The compound is notable for its high purity, typically ≥95%, and is often utilized in various chemical and biological applications due to its versatile reactivity, particularly in nucleophilic substitution reactions where the bromide acts as an excellent leaving group .
m-PEG9-bromide itself doesn't have a specific mechanism of action. Its primary function is to act as a linker molecule in bioconjugation reactions. By attaching to biomolecules, m-PEG9-bromide can influence their properties in several ways:
The primary chemical reaction involving m-PEG9-bromide is nucleophilic substitution, where the bromide ion can be replaced by other nucleophiles such as amines, thiols, or hydroxyl groups. This reactivity allows for the introduction of diverse functional groups onto the polyethylene glycol backbone, facilitating the synthesis of various PEG derivatives. The general reaction can be represented as follows:
where R-Nu represents the nucleophile.
The synthesis of m-PEG9-bromide typically involves the following steps:
This method allows for the efficient production of m-PEG9-bromide suitable for various applications in research and industry .
m-PEG9-bromide finds extensive applications across multiple fields, including:
Interaction studies involving m-PEG9-bromide focus on its ability to form conjugates with various biological molecules. These studies often assess:
m-PEG9-bromide shares similarities with several other polyethylene glycol derivatives, each possessing unique characteristics:
Compound Name | Functional Group | Unique Feature |
---|---|---|
Methoxy Polyethylene Glycol (mPEG) | Methoxy (CH₃O-) | Basic form without reactive halogen |
m-PEG9-acid | Carboxylic Acid (COOH) | Used for coupling reactions; more polar |
m-PEG9-thiol | Thiol (SH) | Reactive towards maleimides; used in bioconjugation |
m-PEG9-amino | Amine (NH₂) | Useful for attaching to carboxylic acids |
m-PEG9-aldehyde | Aldehyde (CHO) | Reactive towards amines; used in cross-linking |
m-PEG9-bromide's unique feature lies in its bromide leaving group, which facilitates efficient nucleophilic substitutions compared to other PEG derivatives that lack such reactivity .
Monodisperse PEG derivatives address key limitations of traditional polydisperse PEGs, such as batch-to-batch variability and unpredictable pharmacokinetics. For instance, polydisperse PEGylated proteins often exhibit reduced bioactivity due to steric hindrance and heterogeneous conjugation patterns. In contrast, monodisperse PEGs, such as m-PEG9-bromide, enable precise control over conjugation sites and molecular weight, enhancing reproducibility in drug development.
The pharmaceutical industry has increasingly adopted monodisperse PEG linkers for small-molecule modifications. For example, naloxol (Movantik®) incorporates a monodisperse PEG7 linker to prevent blood-brain barrier penetration while retaining gastrointestinal mu-opioid receptor activity. Similarly, PEGylated diphenhydramine derivatives demonstrate reduced central nervous system uptake, mitigating sedation while preserving antihistamine efficacy. These applications underscore the role of monodisperse PEGs in optimizing drug solubility, bioavailability, and target specificity.
Bromide-terminated PEG derivatives, such as m-PEG9-bromide, are pivotal in synthetic chemistry due to the bromide group’s utility as a leaving group in nucleophilic substitution reactions. The structure of m-PEG9-bromide—comprising a methoxy-terminated PEG chain (nine ethylene oxide units) and a terminal bromide—facilitates diverse conjugation strategies. Its molecular formula, $$ \text{C}{19}\text{H}{39}\text{BrO}_9 $$, and molecular weight of 491.41 g/mol, make it suitable for controlled radical polymerization and bioconjugation.
In atom transfer radical polymerization (ATRP), m-PEG9-bromide serves as an initiator, enabling the synthesis of well-defined polymer architectures with narrow molecular weight distributions. Additionally, the hydrophilic PEG spacer enhances aqueous solubility, making it ideal for modifying hydrophobic drugs or nanoparticles. For example, surface functionalization of gold nanoparticles with bromide-PEG linkers improves biocompatibility and reduces immunogenicity in diagnostic applications.
The purification of monodisperse polyethylene glycol derivatives represents a critical aspect of manufacturing high-quality m-PEG9-bromide. The achievement of monodispersity is essential for ensuring reproducible biological activity and simplified analytical characterization [12] [13].
Size Exclusion Chromatography
Size exclusion chromatography emerges as the most fundamental technique for purifying monodisperse PEG derivatives. This method separates molecules based on their hydrodynamic volume, allowing for the isolation of specific molecular weight fractions [14] [15] [16] [17]. The technique operates on the principle that larger molecules elute faster from the column due to their inability to penetrate the porous matrix, while smaller molecules experience delayed elution as they enter the pores [16].
For m-PEG9-bromide purification, size exclusion chromatography provides excellent resolution of molecular weight variants. The method employs hydrophilic column packings with aqueous mobile phases, making it compatible with the hydrophilic nature of polyethylene glycol derivatives [16]. The separation efficiency depends on the pore size distribution of the stationary phase and the molecular weight range of the target compounds.
Hydrophobic Interaction Chromatography
Hydrophobic interaction chromatography offers a complementary approach to size exclusion methods, particularly useful for separating positional isomers and structural variants [15]. This technique exploits differences in hydrophobic interactions between PEG derivatives and the stationary phase, enabling separation based on subtle structural differences that may not be resolved by size exclusion alone.
Ion Exchange Chromatography
Ion exchange chromatography provides high capacity and versatility for charge variant separation in PEG derivatives [15]. Although polyethylene glycol itself is neutral, functional groups introduced during synthesis can impart charge characteristics that enable separation by ion exchange mechanisms. This technique is particularly valuable for removing charged impurities and achieving high purity levels.
Reverse Phase Chromatography
Reverse phase chromatography demonstrates exceptional resolution for small molecule analysis and can be applied to lower molecular weight PEG derivatives [15]. The technique utilizes non-polar stationary phases with polar mobile phases, enabling separation based on hydrophobic interactions and partition coefficients.
Organic Solvent Precipitation
Precipitation techniques using organic solvents provide a simple and cost-effective approach for bulk purification of PEG derivatives [18] [19] [20]. The method relies on differential solubility between the target compound and impurities in various solvent systems. Polyethylene glycol derivatives demonstrate unique solubility characteristics that can be exploited for selective precipitation.
The precipitation process typically involves dissolving the crude product in a suitable solvent, followed by the addition of an anti-solvent to induce precipitation of the desired compound. The choice of solvent system depends on the specific molecular weight and functional groups present in the target molecule. Common solvent systems include ethanol-water, acetone-water, and dichloromethane-hexane combinations.
Crystallization Methods
Crystallization represents the ultimate purification technique for achieving high purity products [21]. The controlled nucleation and growth of crystals from supersaturated solutions can effectively remove impurities and provide products with exceptional purity levels. The crystallization process requires careful control of temperature, concentration, and nucleation conditions to achieve optimal results.
For monodisperse PEG derivatives, crystallization is particularly challenging due to the flexible nature of the polymer chains. However, recent advances in crystallization techniques have demonstrated the feasibility of obtaining crystalline PEG products with well-defined structures [21].
Membrane Filtration
Membrane filtration offers scalable and continuous purification options for PEG derivatives [19] [22]. The technique utilizes semi-permeable membranes with defined pore sizes to separate molecules based on size exclusion principles. Ultrafiltration and nanofiltration membranes provide different molecular weight cutoffs, enabling selective separation of impurities.
The membrane filtration process is particularly advantageous for concentration steps and removal of low molecular weight impurities. The technique offers excellent scalability and can be operated in continuous mode, making it suitable for industrial production [19] [22].
Magnetic Decantation
Magnetic decantation represents an innovative approach for high-yield purification of functionalized nanoparticles and polymer conjugates [22]. The technique employs magnetic fields to separate magnetic particles from non-magnetic components, achieving high yields with automated operation. While primarily developed for nanoparticle purification, the principles can be adapted for PEG derivative purification when magnetic tags are incorporated.
Method | Principle | Advantages | Applications | Reference |
---|---|---|---|---|
Size Exclusion Chromatography (SEC) | Separation by molecular size | High resolution, mild conditions | Molecular weight determination | [14] [15] [16] [17] |
Hydrophobic Interaction Chromatography (HIC) | Hydrophobic interactions | Complementary to IEX | Protein purification | [15] |
Ion Exchange Chromatography (IEX) | Electrostatic interactions | High capacity, versatile | Charge variant separation | [15] |
Reverse Phase Chromatography (RPC) | Partition between phases | High resolution for peptides | Small molecule analysis | [15] |
Precipitation with Organic Solvents | Differential solubility | Simple, cost-effective | Bulk purification | [18] [19] [20] |
Crystallization | Controlled nucleation | High purity products | Final product isolation | [21] |
Membrane Filtration | Size-based separation | Scalable, continuous | Concentration steps | [19] [22] |
Magnetic Decantation | Magnetic separation | High yield, automated | Nanoparticle purification | [22] |
The industrial production of m-PEG9-bromide requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance [23] [24]. The implementation of current Good Manufacturing Practices (cGMP) necessitates rigorous testing protocols and specifications for all critical quality attributes.
Molecular Weight Determination
Molecular weight represents the most critical quality parameter for polyethylene glycol derivatives [25] [21] [24] [26]. The specification typically requires the molecular weight to be within ±5% of the nominal value, ensuring consistent performance in downstream applications. Size exclusion chromatography coupled with gel permeation chromatography (SEC/GPC) provides the primary analytical method for molecular weight determination [25] [21] [24] [26].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) offers an alternative approach for molecular weight verification, particularly valuable for monodisperse products where individual molecular species can be resolved [26]. The technique provides absolute molecular weight values without the need for calibration standards, enhancing accuracy and reliability.
Polydispersity Index Control
The polydispersity index (PDI) serves as a critical measure of molecular weight distribution uniformity [21] [24]. For monodisperse PEG derivatives, the specification typically requires PDI values ≤1.05, indicating narrow molecular weight distribution. This parameter is determined through size exclusion chromatography analysis using calibrated columns and appropriate standards.
The control of polydispersity requires careful attention to synthesis conditions, particularly reaction temperature, time, and catalyst concentration. Industrial production processes incorporate real-time monitoring systems to maintain optimal conditions throughout the synthesis cycle [21] [24].
Purity Specifications
Purity requirements for m-PEG9-bromide vary depending on the intended application, with pharmaceutical grade products requiring ≥98% purity while research grade materials may accept ≥95% purity levels [23] [25] [24]. High-performance liquid chromatography (HPLC) equipped with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) provides the primary analytical method for purity determination.
The selection of detection method significantly impacts the accuracy of purity measurements. Charged aerosol detection offers universal response characteristics but may overestimate low-level impurities, while evaporative light scattering detection provides more conservative estimates but may underestimate volatile components [27]. The choice of detection method requires careful consideration of the specific impurity profile and analytical requirements.
Impurity Identification and Control
The identification and control of process-related impurities represents a critical aspect of quality control [23] [25] [24]. Common impurities include unreacted starting materials, reaction byproducts, and degradation products formed during storage. Each impurity category requires specific analytical methods and control strategies.
Residual solvents represent a significant concern in PEG production, particularly organic solvents used in synthesis and purification steps. Gas chromatography provides the analytical method of choice for residual solvent determination, with specifications typically requiring levels below pharmacopeial limits [25] [21].
Moisture Content Control
Moisture content represents a critical quality parameter that affects product stability and performance [23] [25]. The specification typically requires moisture levels not more than 0.5% (NMT 0.5%), as determined by Karl Fischer titration. Elevated moisture content can lead to hydrolytic degradation and reduced product stability during storage.
The control of moisture content requires careful attention to storage conditions, packaging materials, and handling procedures. Industrial production facilities incorporate environmental controls to maintain low humidity levels during processing and packaging operations [23] [25].
Heavy Metals and Trace Elements
Heavy metals and trace elements can accumulate during synthesis and purification processes, potentially affecting product safety and performance [25] [21]. The specification typically requires heavy metals levels not more than 5 ppm (NMT 5 ppm), as determined by inductively coupled plasma mass spectrometry (ICP-MS).
The control of heavy metals requires careful selection of raw materials, catalysts, and processing equipment. Stainless steel equipment and high-purity reagents minimize contamination risks, while regular cleaning and maintenance procedures ensure consistent quality [25] [21].
Ethylene Oxide Residues
Ethylene oxide residues represent a critical safety concern due to the carcinogenic nature of this compound [25] [21]. The specification typically requires ethylene oxide levels not more than 10 ppm (NMT 10 ppm), as determined by gas chromatography-mass spectrometry (GC-MS). The control of ethylene oxide residues requires careful attention to synthesis conditions and purification procedures.
Diol Content Determination
For methoxy-terminated PEG derivatives (mPEG), diol content represents an important quality parameter affecting functionality and performance [21] [24]. The specification typically requires diol content less than 1.0% (<1.0%), as determined by high-performance liquid chromatography with charged aerosol detection or evaporative light scattering detection.
The formation of diol impurities can occur through side reactions during synthesis or degradation processes during storage. Control strategies include optimization of synthesis conditions, careful selection of initiators, and implementation of appropriate storage conditions [21] [24].
pH and Ionic Characteristics
The pH value of PEG solutions provides an important indicator of product quality and stability [25]. The specification typically requires pH values between 4.5 and 7.5 for 5% aqueous solutions, as determined by standard pH measurement techniques. Deviations from this range may indicate the presence of acidic or basic impurities.
Endotoxin Testing
For pharmaceutical applications, endotoxin testing represents a critical safety requirement [24]. The specification typically requires endotoxin levels not more than 0.25 EU/g (NMT 0.25 EU/g), as determined by the limulus amebocyte lysate (LAL) test. The control of endotoxin levels requires implementation of appropriate manufacturing practices and environmental controls.
Parameter | Specification | Test Method | Reference |
---|---|---|---|
Molecular Weight | ±5% of nominal value | SEC/GPC, MALDI-TOF | [25] [21] [24] [26] |
Polydispersity Index (PDI) | ≤1.05 (for monodisperse) | SEC/GPC | [21] [24] |
Purity | ≥95% (monodisperse), ≥98% (pharmaceutical) | HPLC (CAD, ELSD) | [23] [25] [24] |
Moisture Content | NMT 0.5% | Karl Fischer | [23] [25] |
Heavy Metals | NMT 5 ppm | ICP-MS | [25] [21] |
Ethylene Oxide Residues | NMT 10 ppm | GC-MS | [25] [21] |
Diol Content | <1.0% (for mPEG) | HPLC (CAD, ELSD) | [21] [24] |
pH Value | 4.5-7.5 (5% solution) | pH meter | [25] |
Residue on Ignition | NMT 0.1% | Gravimetric | [25] |
Color | Colorless to pale yellow | Visual/spectrophotometric | [25] |
Viscosity | Within specified range | Viscometer | [25] |
Endotoxin Level | NMT 0.25 EU/g | LAL test | [24] |
Irritant